molecular formula C19H15N3O6S2 B2592680 methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797139-78-6

methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2592680
CAS No.: 1797139-78-6
M. Wt: 445.46
InChI Key: YTIZCCBNBDQKOO-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a furan-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the oxadiazole to the phenyl ring: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

    Sulfamoylation: The phenyl ring is then sulfamoylated using a sulfonamide reagent.

    Formation of the thiophene-2-carboxylate: This involves the reaction of the sulfamoylated intermediate with a thiophene-2-carboxylic acid derivative under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate: This compound is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties.

    This compound: Similar compounds include those with different heterocyclic rings, such as pyridine or pyrimidine, which can alter the compound’s reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of heterocyclic rings, which provides a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-[[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S2/c1-26-19(23)17-15(8-10-29-17)30(24,25)22-13-6-3-2-5-12(13)11-16-20-18(21-28-16)14-7-4-9-27-14/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZCCBNBDQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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